molecular formula C13H24N2O3 B1399495 Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate CAS No. 1131451-63-2

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

Cat. No. B1399495
CAS RN: 1131451-63-2
M. Wt: 256.34 g/mol
InChI Key: KAORKQKJTABAMV-UHFFFAOYSA-N
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Description

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 4-Hydroxypiperidine, include a melting point of 86-90 °C, boiling point of 108-114 °C/10 mmHg (lit.), density of 0.9903 (rough estimate), vapor pressure of 13Pa at 25℃, refractive index of 1.4400 (estimate), and a flash point of 226 °F .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

A range of compounds, including Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate, have been synthesized and evaluated for various pharmacological activities. The key applications involve:

  • Antibacterial Properties : Certain derivatives, such as the ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, demonstrated protective effects against E. coli and other gram-negative bacterial infections, suggesting a pro-drug mechanism of action (Santilli, Scotese, & Yurchenco, 1975).

  • Neuroleptic Activity : Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines, designed as potential neuroleptics, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats. Among these, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was notably potent, suggesting potential use in psychosis treatment (Iwanami et al., 1981).

  • Iron Excretion Enhancement : Compounds like 3-hydroxypyrid-4-ones with carboxylic or sulfonic acid groups have been explored for their ability to enhance iron excretion in bile and urine, showing similar effectiveness to neutral compounds when given parenterally (Molenda, Jones, & Basinger, 1994).

  • Cerebral Blood Flow Enhancement : 2-ethyl-6-methyl-3-hydroxypyridine hemisuccinate, another related compound, has been shown to increase cerebral blood flow under various conditions, suggesting potential therapeutic applications in enhancing blood flow and treating cerebral vascular constriction (Gan'shina et al., 2011).

  • Cognition and Attention Enhancement : H3 receptor antagonists like 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile have demonstrated potential in enhancing cognition and attention in animal models, highlighting possible applications in treating cognitive dysfunctions (Cowart et al., 2005).

  • Toxicity Evaluation of Aminoxyl Radicals : Studies on the toxicity of aminoxyl radicals, which are structurally similar, indicate a very low toxicity level and non-mutagenicity, supporting their safety in medicinal applications (Sosnovsky, 1992).

  • Analgesic Effects : Novel analgesics like M58996 have been evaluated for their effects on persistent and neuropathic pain in rats, indicating potential applications in pain management (Akada et al., 2006).

Safety and Hazards

For 4-Hydroxypiperidine, the safety data sheet indicates that it is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery . Therefore, the future directions of “Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate” could be in the field of drug discovery, given its piperidine nucleus.

properties

IUPAC Name

ethyl 3-(4-hydroxypiperidin-1-yl)-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-3-18-12(17)14-9-6-13(2,10-14)15-7-4-11(16)5-8-15/h11,16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORKQKJTABAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C1)(C)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 3-cyano-3-(4-hydroxy-1-piperidyl)pyrrolidine-1-carboxylate (1.0 gm, 3.74 mmol) in tetrahydrofuran (25 mL) was added a 1.4 M solution of methyl magnesium bromide in toluene/THF (5.35 mL, 7.48 mmol) at 0° C., and the mixture was allowed to warm to room temperature. The mixture was stirred for another 12 h at room temperature, the reaction was quenched with saturated ammonium chloride solution (5 mL) at 0° C. and diluted with ethyl acetate (25 mL). The layers were separated and the organic layer was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to afford the title compound as a pale solid (830 mg), which was used for the subsequent step without further purification. MS (M+1): 257.16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
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Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 4
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 5
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Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate
Reactant of Route 6
Ethyl 3-(4-hydroxypiperidin-1-YL)-3-methylpyrrolidine-1-carboxylate

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